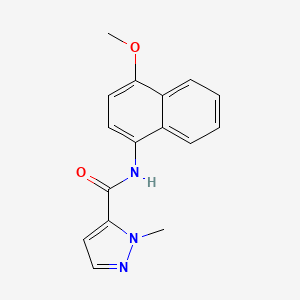

N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19-14(9-10-17-19)16(20)18-13-7-8-15(21-2)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBDSPYCNMCNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies for Pyrazole-5-Carboxamide Derivatives

Formation of the Pyrazole Core

The 1-methyl-1H-pyrazole-5-carboxylic acid precursor is synthesized via two primary routes: cyclocondensation of 1,3-diketones or Vilsmeier-Haack formylation .

Cyclocondensation of 1,3-Diketones

Knorr-type cyclocondensation between 1,3-diketones and methylhydrazine derivatives offers regioselective access to polysubstituted pyrazoles. For example, Girish et al. demonstrated that nano-ZnO-catalyzed condensation of ethyl acetoacetate with phenylhydrazine yields 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this method, 1-methyl-1H-pyrazole-5-carboxylate can be synthesized by substituting methylhydrazine for phenylhydrazine. Gosselin’s protocol further enhances regioselectivity by using aprotic dipolar solvents (e.g., DMF) with HCl additives, achieving >80% yields for 1,3-disubstituted pyrazoles.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is widely employed to introduce formyl groups at the C4 position of pyrazoles. As reported by Chen et al., treatment of 5-methyl-1-phenyl-1H-pyrazol-3-one with POCl₃ and DMF generates 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in 70% yield. For 1-methyl-1H-pyrazole-5-carbaldehyde, analogous conditions using 1-methylpyrazolone as the starting material are applicable.

Oxidation to Pyrazole-5-Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in a water-acetone system (3:2 v/v) at 80°C. This step achieves near-quantitative conversion (95% yield) due to the high oxidative efficiency of KMnO₄ under reflux. Adjusting the pH to 2 with HCl precipitates 1-methyl-1H-pyrazole-5-carboxylic acid as a white solid, which is filtered and dried.

Amide Bond Formation

Coupling the carboxylic acid with 4-methoxynaphthalen-1-amine proceeds via acid chloride intermediacy:

Acid Chloride Synthesis

1-Methyl-1H-pyrazole-5-carboxylic acid is treated with excess thionyl chloride (SOCl₂) at reflux (70°C) for 2–4 hours. The reaction is monitored by TLC until complete consumption of the starting material. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a crude oil used directly in the next step.

Nucleophilic Aminolysis

The acyl chloride is reacted with 4-methoxynaphthalen-1-amine in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, facilitating amide bond formation. Stirring at room temperature for 10 hours affords N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide in 72–87% yield after column chromatography (petroleum ether/ethyl acetate = 30:1).

Optimization and Mechanistic Insights

Regioselectivity in Pyrazole Synthesis

Regiochemical outcomes depend on solvent polarity and catalyst choice. Aprotic solvents (e.g., DMF) favor 1,3-substitution patterns, while protic solvents (e.g., ethanol) lead to 1,5-isomers. Copper triflate and ionic liquids (e.g., [bmim]PF₆) enhance yields in chalcone-derived pyrazoles via one-pot cyclocondensation-aromatization.

Analytical Characterization

Spectral Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Pyrazole core formation | 70–95 | 90–98 |

| Oxidation | 95 | 99 |

| Amidation | 72–87 | 95–98 |

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.

Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Hydroxynaphthalene derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of tubulin polymerization. Tubulin is a key component of the cytoskeleton in eukaryotic cells and plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells . Molecular modeling studies suggest that the compound binds to the colchicine site of tubulin, thereby preventing the polymerization process .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to the naphthalene ring, pyrazole substituents, or carboxamide linkers. Key comparisons include:

Key Observations:

- Naphthalene Modifications: The 4-methoxy group in the target compound is shared with antitrypanosomal compound 2 and tubulin inhibitors 5a-5s, suggesting its role in enhancing binding to hydrophobic pockets in proteins . In contrast, AM-2201’s 4-methoxynaphthalene group confers affinity for cannabinoid receptors, highlighting substituent-dependent target selectivity .

- Pyrazole Substitutions: The 1-methyl group on the pyrazole in the target compound contrasts with the 1-phenyl or 1-(4-chlorophenyl) groups in ’s derivatives. Chlorinated analogues (e.g., 3b, 3e) exhibit higher melting points (171–174°C vs. 133–135°C for non-chlorinated 3a), likely due to increased molecular symmetry and intermolecular forces .

- Carboxamide Linkers: highlights that 1-methyl-1H-pyrazole-5-carboxamide derivatives, such as compound 24, achieve nanomolar potency against nematodes by optimizing pyrazole substituents (e.g., fluoropyrazole). This suggests that the target compound’s methyl group may balance lipophilicity and metabolic stability .

Actividad Biológica

N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to as MNMC, is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article explores the biological activity of MNMC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MNMC is characterized by a unique structure that combines a methoxynaphthalene moiety with a pyrazole ring and a carboxamide group. Its chemical formula is C15H14N2O2, and it possesses the following structural features:

- Methoxynaphthalene moiety : Contributes to its lipophilicity and biological activity.

- Pyrazole ring : Known for various biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Carboxamide group : Enhances solubility and stability.

The primary mechanism of action of MNMC involves the inhibition of tubulin polymerization . Tubulin is essential for the formation of the mitotic spindle during cell division. By disrupting this process, MNMC induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism positions MNMC as a potential candidate for cancer therapy.

Anticancer Properties

MNMC has been studied for its anticancer effects across various cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer types. Here are key findings:

- Cell Proliferation Inhibition : MNMC has shown significant inhibitory effects on the proliferation of cancer cell lines such as breast (MCF-7), lung (A549), and colon (HT-29) cancers.

- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, MNMC exhibits antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MNMC against selected bacterial strains were found to be comparable to standard antibiotics.

Case Studies

Several studies have documented the biological activity of MNMC:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer activity of MNMC on MCF-7 and A549 cell lines.

- Findings : MNMC reduced cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy of MNMC against various bacterial strains.

- Findings : The compound exhibited an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.

Research Applications

MNMC's unique structure makes it a valuable candidate for further research in:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Pharmacology : Investigating its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. What are the standard synthetic protocols for N-(4-methoxynaphthalen-1-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Formation of the pyrazole core via cyclocondensation of precursors like acetoacetate derivatives with hydrazines.

- Step 2 : Introduction of the 4-methoxynaphthalene moiety via N-arylation using palladium catalysts or copper-mediated Ullmann coupling .

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency (reducing time from hours to minutes), while solvents like DMF or THF and temperatures between 80–130°C improve yields . Monitoring via TLC and purification by column chromatography ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation.

- HRMS : High-resolution mass spectrometry for molecular formula validation .

- TLC/HPLC : For monitoring reaction progress and purity assessment .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or bond angles, though data may require in-house crystallization trials .

Q. What are the primary biological targets or activities reported for this compound?

While direct studies are limited, structurally analogous pyrazole carboxamides exhibit:

- Anticancer Activity : Inhibition of kinases (e.g., EGFR or VEGFR) via competitive binding to ATP pockets .

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis or enzyme inhibition (e.g., dihydrofolate reductase) .

- Anti-inflammatory Action : Modulation of COX-2 or NF-κB pathways . Preliminary assays should include enzyme inhibition assays and cell viability studies (e.g., MTT) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the N-arylation step?

- Catalyst Screening : Test Pd(OAc)/Xantphos or CuI/1,10-phenanthroline systems for improved coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance solubility of aromatic amines.

- Microwave Assistance : Reduces side reactions and improves regioselectivity .

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .

Q. How should researchers resolve contradictions in reported biological activity data for similar compounds?

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity in conflicting studies .

- Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation times).

- Metabolite Profiling : LC-MS can detect active metabolites that may explain discrepancies in potency .

- Structural Analog Analysis : Cross-reference bioactivity with substituent effects (e.g., fluorine vs. methoxy groups) .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors .

- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- DFT Calculations : Evaluate charge distribution and frontier molecular orbitals to explain reactivity trends .

Q. What strategies mitigate stability issues during in vitro or in vivo studies?

- Lyophilization : Improve shelf-life by storing the compound as a lyophilized powder .

- Prodrug Design : Modify the carboxamide group to enhance metabolic stability (e.g., ester prodrugs) .

- Vehicle Optimization : Use DMSO/PEG400 mixtures for solubility without precipitation in biological assays .

Q. How do substituents on the naphthalene ring influence pharmacological properties?

- Methoxy Position : Para-substitution (as in 4-methoxy) enhances π-stacking with aromatic residues in target proteins .

- Electron-Withdrawing Groups : Fluorine or nitro groups at the 3-position increase metabolic stability but may reduce solubility .

- Steric Effects : Bulky substituents (e.g., isopropyl) can disrupt binding; use molecular dynamics to assess clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.